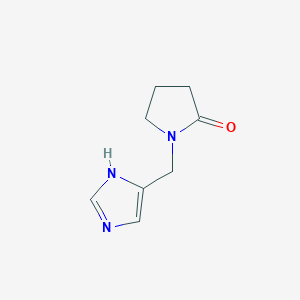
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one is a compound that combines the structural features of both imidazole and pyrrolidinone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidinone is a five-membered lactam
Méthodes De Préparation
The synthesis of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with pyrrolidinone derivatives . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological target and the context of its use.
Comparaison Avec Des Composés Similaires
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone moiety but differ in their substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its combination of both imidazole and pyrrolidinone structures, which can confer unique properties and applications compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-3-11(8)5-7-4-9-6-10-7/h4,6H,1-3,5H2,(H,9,10) |
Clé InChI |
UTHZLHOLYJLZHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



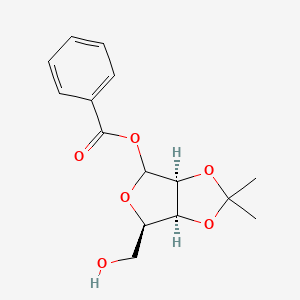

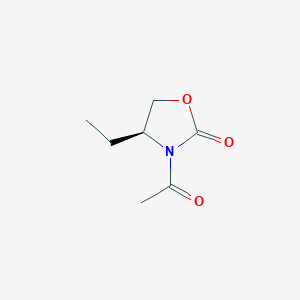
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
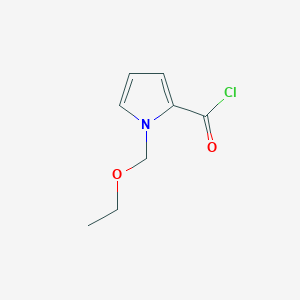
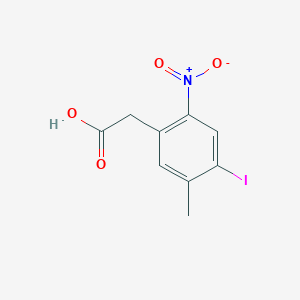

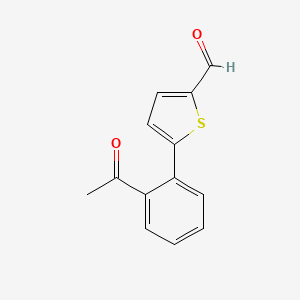
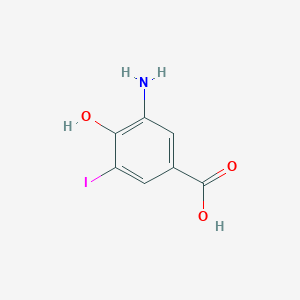
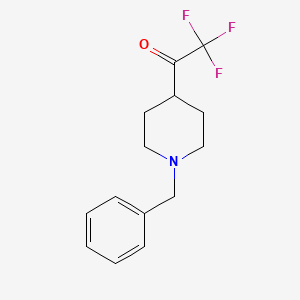
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
